STING modulator-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

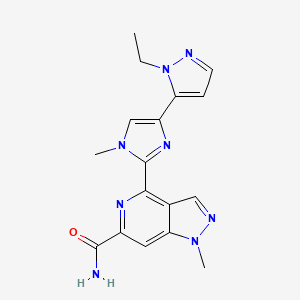

Molecular Formula |

C17H18N8O |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-[4-(2-ethylpyrazol-3-yl)-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26) |

InChI Key |

ZWGMDXYLOOIUHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Targets of STING Modulators

A Note on "STING modulator-4": Extensive literature searches did not identify a specific agent designated "this compound." This guide will therefore focus on the well-characterized downstream effects of STING (Stimulator of Interferon Genes) activation by representative synthetic agonists, such as STING-IN-4 and M04. The principles, pathways, and targets discussed are broadly applicable to potent STING activators.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Pharmacological activation of STING has emerged as a promising therapeutic strategy in oncology and infectious diseases. STING modulators, particularly agonists, initiate a cascade of downstream signaling events that culminate in a robust inflammatory response and the activation of adaptive immunity.[2][3] This guide provides a detailed technical overview of the key downstream targets of STING modulators, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Core Signaling Cascade: From STING Activation to Gene Transcription

STING agonists, such as the cyclic dinucleotide (CDN) analog STING-IN-4 and the small molecule M04, directly bind to and activate the STING protein located on the endoplasmic reticulum (ER) membrane.[2] This initial binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4] This trafficking is a critical step for the recruitment and activation of downstream signaling partners.

Canonical Downstream Targets

The most well-documented downstream effects of STING activation involve the TBK1-IRF3 axis, leading to the production of type I interferons (IFNs), and the activation of the NF-κB pathway, which drives the expression of various pro-inflammatory cytokines.

1. Phosphorylation of TBK1 and IRF3:

Upon activation and translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a pivotal step in the canonical STING pathway. Phosphorylated IRF3 forms dimers, which then translocate to the nucleus to drive the transcription of type I interferons, most notably IFN-β.

2. Type I Interferon Production:

The induction of IFN-β is a hallmark of STING pathway activation. Secreted IFN-β can then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various cell types. This initiates a secondary signaling cascade through the JAK-STAT pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the immune response.

3. Pro-inflammatory Cytokines and Chemokines:

In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB transcription factor. This results in the production of a suite of pro-inflammatory cytokines and chemokines that are crucial for recruiting and activating immune cells. Key targets include:

-

CXCL10 and CCL5: These chemokines are potent recruiters of T cells and natural killer (NK) cells to the site of inflammation or a tumor.

-

IL-6 and TNF-α: These cytokines are pleiotropic inflammatory mediators that contribute to the overall inflammatory milieu.

Non-Canonical Downstream Targets

Recent research has uncovered downstream targets of STING activation that lie outside the canonical TBK1-IRF3 and NF-κB pathways.

1. Regulation of PLAU Expression:

Proteomics studies have revealed that STING activation can inhibit the translation of the urokinase-type plasminogen activator (PLAU). This occurs via the STING-PERK-eIF2α signaling axis, representing a novel anti-cancer mechanism of the STING pathway, as PLAU is often highly expressed in malignant tumors and promotes cell migration and invasion.

2. Induction of Autophagy:

STING activation has been shown to trigger autophagy, a cellular process for degrading and recycling cellular components. This can be a mechanism to clear intracellular pathogens.

3. Regulation of T-cell Differentiation: STING activation in T-cells can promote the differentiation of regulatory T cells (Tregs) through MAPK-CREB signaling.

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative data on the effects of STING agonists on key downstream targets from various in vitro studies.

| Table 1: Effect of STING Agonists on Protein Phosphorylation | |||

| STING Agonist | Cell Line | Target | Observation |

| M04 (50 µM, 4h) | THF and MM6 cells | p-STING (Ser366) | Increased phosphorylation |

| diABZI-4 | MRC-5 cells | p-STING | Dose-dependent increase |

| Table 2: Effect of STING Agonists on Gene Expression | ||||

| STING Agonist | Cell Line | Target Gene | Fold Induction (mRNA) | Time Point |

| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CCL5 | ~100-1000 | 16h |

| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CXCL10 | ~100-10000 | 16h |

| dsDNA | MEF cells | Ifnb | ~120 | 6h |

| dsDNA | MEF cells | Cxcl10 | ~100 | 6h |

| Table 3: Effect of STING Agonists on Cytokine/Chemokine Secretion | ||||

| STING Agonist | Cell Line | Target Protein | Concentration | Time Point |

| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CCL5 | >31.2 pg/mL | 24h |

| 2'3'-cGAMP (10 µg/mL) | hOSA cells | CXCL10 | >7.8 pg/mL | 24h |

| diABZI (100 nM) | Human Monocytes | IL-1β | ~100 pg/mL | 24h |

| MSA-2 (25 µM) | Human Monocytes | TNF-α | ~4000 pg/mL | 24h |

| 2'3'-cGAMP | Human PBMCs | IFN-β | Dose-dependent increase | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING modulator activity. Below are protocols for key experiments.

Protocol 1: Western Blot for Phosphorylation of STING Pathway Components

This protocol is designed to assess the effect of a STING modulator on the phosphorylation status of STING, TBK1, and IRF3.

Materials:

-

Cell line of interest (e.g., THP-1, RAW 264.7)

-

STING agonist (e.g., 2'3'-cGAMP) and modulator of interest

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-STING, total STING, p-TBK1, total TBK1, p-IRF3, total IRF3, loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with the STING modulator for 1-2 hours, followed by stimulation with a STING agonist for 1-3 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and Gel Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an ECL substrate and visualize with an imaging system.

Protocol 2: Interferon-β Reporter Assay

This assay measures the transcriptional activity of IRF3, which drives the expression of an IFN-β promoter-linked reporter gene (e.g., Luciferase).

Materials:

-

Reporter cell line (e.g., THP-1 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter)

-

STING agonist and modulator of interest

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the STING modulator with or without a fixed concentration of a STING agonist.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Luciferase Assay: Add the luciferase assay reagent to each well.

-

Data Acquisition: Measure the luminescence using a plate reader.

Protocol 3: ELISA for Cytokine/Chemokine Quantification

This protocol quantifies the secretion of specific cytokines and chemokines, such as CXCL10 and CCL5, into the cell culture supernatant.

Materials:

-

Cell line of interest

-

STING agonist and modulator of interest

-

ELISA kit for the specific cytokine/chemokine (e.g., Human CXCL10/IP-10 DuoSet ELISA)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with the STING modulator and/or agonist for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, incubating with a detection antibody, adding a substrate, and stopping the reaction.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Caption: Canonical STING signaling pathway.

Caption: Western blot experimental workflow.

Caption: Non-canonical STING-PLAU pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Role of STING Modulator-4 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. The activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[1][2][3][4] Given its central role, the STING pathway has emerged as a promising therapeutic target for a range of diseases, including cancer, infectious diseases, and autoimmune disorders.[1] Pharmacological modulation of this pathway with small molecule agonists or antagonists offers the potential to either enhance anti-tumor and anti-pathogen immunity or suppress aberrant inflammatory responses. This technical guide focuses on STING modulator-4, a competitive modulator of STING, providing an in-depth overview of its characteristics and the methodologies used to evaluate its function.

This compound: A Competitive Inhibitor

This compound, also identified as compound AIH05, is a competitive small molecule modulator of the STING protein. Its primary mechanism of action is to compete with the endogenous ligand, cyclic GMP-AMP (cGAMP), for binding to STING. By occupying the cGAMP binding site, competitive antagonists can stabilize the inactive "open" conformation of the STING dimer, thereby preventing the conformational changes required for downstream signaling.

Quantitative Data

The available data for this compound characterizes it as a high-affinity ligand for a common human variant of STING (R232H) and indicates its ability to inhibit downstream signaling in a cellular context.

| Parameter | Value | Cell Line/System | Description |

| Ki | 0.0933 μM | Recombinant R232H STING | The inhibition constant, representing the binding affinity of the modulator to the R232H variant of the STING protein. |

| EC50 (p-IRF3) | >10 μM | THP-1 cells | The half-maximal effective concentration for the phosphorylation of IRF3, a key downstream event in the STING signaling pathway. The value indicates that at concentrations up to 10 μM, the modulator does not stimulate this pathway and likely acts as an antagonist. |

The STING Signaling Pathway and the Role of a Competitive Modulator

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP. 2'3'-cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines. A competitive modulator like this compound intervenes at the initial activation step by preventing cGAMP from binding to STING, thus inhibiting the entire downstream cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize a competitive STING modulator like this compound.

STING Binding Affinity (Ki) Determination

A common method to determine the binding affinity of a competitive inhibitor is through a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the inhibition constant (Ki) of this compound for the STING protein.

Materials:

-

Recombinant human STING protein (e.g., R232 variant)

-

d2-labeled STING ligand (e.g., a cGAMP analog)

-

Anti-6His-Terbium Cryptate antibody

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the d2-labeled STING ligand to all wells at a final concentration equal to its Kd.

-

Add the recombinant STING protein to all wells.

-

Add the anti-6His-Terbium Cryptate antibody to all wells.

-

Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Ligand]/Kd).

Cellular Assay for STING Pathway Inhibition (p-IRF3 Western Blot)

This protocol describes how to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of IRF3 in THP-1 cells, a human monocytic cell line.

Objective: To determine the EC50 of this compound for the inhibition of cGAMP-induced IRF3 phosphorylation.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

PMA (phorbol 12-myristate 13-acetate) for cell differentiation

-

2'3'-cGAMP

-

Lipofectamine 2000 or a similar transfection reagent

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Differentiate the cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

-

-

Treatment:

-

Pre-treat the differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a complex of 2'3'-cGAMP and a transfection reagent (e.g., Lipofectamine 2000) for a predetermined time (e.g., 3 hours) to induce STING activation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRF3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-IRF3 and total IRF3.

-

Normalize the phospho-IRF3 signal to the total IRF3 signal.

-

Plot the normalized signal against the logarithm of the inhibitor concentration to determine the EC50.

-

Conclusion

This compound represents a valuable tool for investigating the role of the STING pathway in innate immunity and holds potential for therapeutic development. As a competitive antagonist, it allows for the targeted inhibition of STING activation, providing a means to dissect the downstream consequences of this crucial signaling pathway. The experimental protocols outlined in this guide provide a framework for the detailed characterization of STING modulators, enabling researchers to assess their binding affinity and cellular activity. Further studies on compounds like this compound will undoubtedly contribute to a deeper understanding of STING-mediated immune responses and the development of novel immunomodulatory therapies.

References

- 1. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of STING Modulator-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING Modulator-4, a competitive modulator of the Stimulator of Interferon Genes (STING) protein. This document details the core methodologies, quantitative data, and underlying signaling pathways pertinent to this compound.

Introduction to STING and its Modulation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Given its central role in immunity, the STING pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

This compound (also known as compound AIH05) is a novel small molecule designed to competitively modulate the activity of the STING protein. Its discovery and development are detailed in the patent application WO2022195462A1.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA).

Discovery of this compound

This compound was identified through a drug discovery program aimed at developing novel modulators of the STING pathway, as outlined in patent WO2022195462A1. The core strategy involved the synthesis and screening of a library of compounds for their ability to bind to and modulate the activity of the STING protein. The discovery process can be conceptualized as a multi-step workflow.

Synthesis of this compound

The synthesis of this compound, chemically named 2-((5-bromo-2-((tert-butyl(dimethyl)silyl)oxy)phenyl)amino)-N-(tert-butyl)-6-chloro-5-cyanopyrimidine-4-carboxamide, is detailed in Example 136 of patent WO2022195462A1. The synthesis is a multi-step process involving the preparation of key intermediates.

A crucial step in the synthesis is the coupling of the pyrimidine carboxylic acid intermediate with tert-butylamine to form the final amide product.

Detailed Synthesis Protocol

The synthesis of this compound involves the following key steps, as adapted from the general procedures described in WO2022195462A1:

Step 1: Synthesis of the pyrimidine carboxylic acid intermediate

The synthesis of the core pyrimidine structure with the carboxylic acid functionality is achieved through a series of reactions starting from simpler precursors. This typically involves condensation and substitution reactions to build the substituted pyrimidine ring.

Step 2: Amide coupling to form this compound

To a solution of 2-((5-bromo-2-((tert-butyl(dimethyl)silyl)oxy)phenyl)amino)-6-chloro-5-cyanopyrimidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. This is followed by the addition of tert-butylamine. The reaction mixture is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., LC-MS).

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid. The structure and purity are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The biological activity of this compound has been characterized using various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | STING Variant | Cell Line |

| Ki | 0.0933 µM | Competitive Binding Assay | R232H | - |

| EC50 | >10 µM | p-IRF3 Phosphorylation | Wild-Type | THP-1 |

Table 1: Biological Activity of this compound [1]

Experimental Protocols

Competitive STING Binding Assay (HTRF)

This assay is designed to measure the ability of a test compound to compete with a fluorescently labeled ligand for binding to the STING protein. A Homogeneous Time-Resolved Fluorescence (HTRF) format is commonly used for its high sensitivity and low background.

Materials:

-

Recombinant human STING protein (R232H variant)

-

Fluorescently labeled STING ligand (e.g., a terbium cryptate donor and a d2 acceptor-labeled cGAMP analog)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compound (this compound)

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a defined amount of the recombinant STING protein to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add the fluorescently labeled STING ligand to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

-

The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphorylated IRF3 (p-IRF3) Cellular Assay

This cell-based assay measures the functional consequence of STING modulation by quantifying the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream event in the STING signaling pathway.

Materials:

-

THP-1 cells (human monocytic cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

STING agonist (e.g., cGAMP)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibody against phosphorylated IRF3 (p-IRF3 Ser396)

-

Primary antibody against total IRF3

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment (gels, transfer apparatus, membranes, ECL substrate)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).

-

Stimulate the cells with a STING agonist (e.g., cGAMP) for a time known to induce robust IRF3 phosphorylation (e.g., 3 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

The level of p-IRF3 is typically expressed as a ratio to total IRF3 or the housekeeping protein.

-

The EC50 value is determined by plotting the p-IRF3 levels against the concentration of this compound and fitting the data to a dose-response curve.

-

Conclusion

This compound is a novel, competitive modulator of the STING pathway with a defined in vitro activity profile. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route based on patent literature, and the experimental protocols for its biological characterization. This information serves as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery who are interested in the therapeutic potential of modulating the STING signaling pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

The Structural-Activity Relationship of STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infection and cellular damage. Activation of STING triggers a potent type I interferon (IFN) response, making it a highly attractive target for cancer immunotherapy, vaccine adjuvants, and infectious disease therapeutics. This guide provides an in-depth analysis of the structural-activity relationships (SAR) of major classes of STING agonists, details key experimental protocols for their characterization, and visualizes the core biological and experimental processes.

The cGAS-STING Signaling Pathway

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding activates cGAS to synthesize the endogenous STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1] As a second messenger, 2'3'-cGAMP binds to the ligand-binding domain (LBD) of STING, which is a transmembrane protein dimer located in the endoplasmic reticulum (ER).[2]

Ligand binding induces a significant conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade effectively bridges the detection of cytosolic DNA to a powerful innate immune response.

Structural-Activity Relationship (SAR) of STING Agonists

STING agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs).

Cyclic Dinucleotide (CDN) Agonists

The first generation of STING agonists were derivatives of natural CDNs. While potent, these molecules generally suffer from high polarity, poor membrane permeability, and rapid enzymatic degradation, often necessitating direct intratumoral injection. SAR studies have focused on modifying the phosphodiester backbone, the nucleobases, and the ribose sugars to improve stability and permeability.

Key SAR Insights for CDNs:

-

Phosphodiester Backbone: Replacing one or both non-bridging oxygen atoms with sulfur to create phosphorothioate linkages (Rp,Rp-dithio diastereomer) significantly enhances resistance to phosphodiesterase cleavage and improves potency.

-

Nucleobases: Modifications to the purine bases can modulate binding affinity and species selectivity.

-

Sugar Moieties: Alterations to the ribose rings are generally less tolerated but have been explored to fine-tune interactions within the binding pocket.

| Compound Name | Modifications from 2'3'-cGAMP | Activity Metric | Value | Cell Line / System | Reference |

| 2'3'-cGAMP | Endogenous Ligand | EC50 (IFN-β) | ~15 µM | THP-1 | |

| ADU-S100 (Mliatinide) | Dithio-(Rp,Rp)-[cyclic[A(2′,5′)pA(3′,5′)p]] | EC50 (IFN-β) | Potent | Human PBMCs | |

| JNJ-67544412 | Boranophosphate moiety | IC50 (Binding) | < 0.01 µM | Human STING | |

| EC50 (ISG) | 0.64 µM | THP1-Blue™ ISG |

Non-Cyclic Dinucleotide (Non-CDN) Agonists

To overcome the limitations of CDNs, significant efforts have been directed toward discovering small-molecule, non-CDN STING agonists suitable for systemic administration.

Researchers at GlaxoSmithKline reported the discovery of amidobenzimidazole (ABZI) as a novel scaffold. A key breakthrough was the "dimerization strategy": linking two monomeric ABZI compounds via a flexible linker to create dimeric compounds (diABZI) that synergistically bind to the STING dimer interface. This approach dramatically increased binding affinity and cellular potency by over 1,000-fold.

Key SAR Insights for diABZI:

-

Linker Length: A four-carbon (butane) linker between the two ABZI moieties was found to be optimal for enhancing binding affinity.

-

Benzimidazole Core: Modifications at the 7-position of the benzimidazole are well-tolerated and provide a handle for conjugation without disrupting STING binding.

-

Symmetry: The symmetric nature of the dimer is crucial for effectively bridging the two ligand binding sites on the STING homodimer.

| Compound Name | Key Structural Features | Activity Metric | Value | Cell Line / System | Reference |

| ABZI (monomer) | Monomeric amidobenzimidazole | IC50 (Binding) | 14 ± 2 µM | Human STING | |

| diABZI (Compound 3) | Dimer linked by 4-carbon chain | EC50 (IFN-β) | 130 nM | Human PBMCs | |

| Kd (Binding) | 1.6 nM | THP-1 Lysate | |||

| diABZI-amine | Amine group at 7-position | EC50 (ISG) | 0.144 nM | THP1-Dual™ |

High-throughput screening has identified other structurally distinct, non-CDN agonists that are systemically active.

-

SR-717: Discovered through phenotypic screening, SR-717 is a stable cGAMP mimetic that induces the same "closed" conformation of STING as the natural ligand. It displays potent antitumor activity and promotes the activation of CD8+ T cells and natural killer (NK) cells.

-

MSA-2: Identified as an orally available STING agonist, MSA-2 uniquely exists as a monomer-dimer equilibrium in solution, with only the dimer being active. This property, combined with increased dimerization in the acidic tumor microenvironment, may contribute to its favorable efficacy and tolerability profile. Synthetic covalent dimers of MSA-2 are exceptionally potent.

| Compound Name | Key Structural Features | Activity Metric | Value | Cell Line / System | Reference |

| SR-717 | Non-nucleotide cGAMP mimetic | IC50 (Binding) | 7.8 µM | Human STING | |

| EC80 (IFN-β) | 3.6 µM | THP-1 | |||

| MSA-2 (monomer) | Oral non-nucleotide agonist | EC50 (IFN-β) | ~25 µM | THP-1 | |

| MSA-2 (covalent dimer) | Synthetic thioether-linked dimer | EC50 (IFN-β) | 8 ± 7 nM | THP-1 |

Experimental Characterization of STING Agonists

A standardized workflow is essential for the discovery and characterization of novel STING agonists. The process typically involves a primary screen for pathway activation, followed by secondary assays to confirm target engagement and mechanism of action, and finally, in vivo models to assess efficacy.

Detailed Experimental Protocols

This assay quantitatively measures the activation of the IRF pathway downstream of STING. It utilizes a human monocytic THP-1 cell line engineered to express a secreted luciferase (e.g., Lucia) under the control of an IFN-stimulated response element (ISRE) promoter.

Materials:

-

THP1-Lucia™ ISG cells (InvivoGen) or IRF Reporter (Luc)-THP-1 cells (BPS Bioscience).

-

Assay Medium: RPMI 1640 with 1% Penicillin/Streptomycin.

-

White, clear-bottom 96-well microplates.

-

Luciferase detection reagent (e.g., QUANTI-Luc™).

-

Test compounds (STING agonists).

Methodology:

-

Cell Seeding: Seed THP-1 reporter cells at a density of approximately 40,000 cells/well in 75 µL of assay medium into a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of the test compounds at 4-fold the final desired concentration in assay medium.

-

Treatment: Add 25 µL of the diluted compounds to the appropriate wells. Include an "unstimulated" control (assay medium only) and a "background" control (cell-free wells). The final volume per well should be 100 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Luminescence Reading:

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Incubate/rock the plate at room temperature for 15-30 minutes to ensure cell lysis and signal stabilization.

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis: Subtract the average background luminescence (from cell-free wells) from all other readings. Plot the normalized luminescence signal against the compound concentration and fit a dose-response curve to determine the EC50 value.

DSF, or Thermal Shift Assay (TSA), measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding. A stabilizing ligand will increase the Tm. This assay directly confirms the binding of a compound to the STING protein.

Materials:

-

Purified recombinant STING protein (ligand-binding domain, e.g., residues 139-379).

-

DSF-compatible fluorescent dye (e.g., SYPRO™ Orange).

-

Assay Buffer: A stable buffer such as 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.

-

Test compounds.

-

A real-time PCR (qPCR) instrument capable of performing a melt-curve analysis.

Methodology:

-

Reaction Mixture Preparation:

-

In each well of a 96-well qPCR plate, prepare a reaction mixture containing the STING protein (final concentration ~2-5 µM) and the fluorescent dye (final concentration ~5X).

-

Add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO control (reference).

-

-

Plate Sealing: Seal the plate securely with an optical adhesive film and centrifuge briefly (e.g., 1000 x g for 1 min) to remove bubbles.

-

Thermal Melt:

-

Place the plate in the qPCR instrument.

-

Run a melt-curve program, typically ramping the temperature from 25°C to 95°C at a rate of ~1°C/minute.

-

Measure fluorescence at each temperature interval.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

-

The Tm is the temperature at the midpoint of this transition, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the curve.

-

The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the compound and the Tm of the protein with DMSO. A positive ΔTm indicates stabilizing ligand binding.

-

This model assesses the anti-tumor efficacy of STING agonists in immunocompetent mice, which is crucial as the therapeutic effect is immune-mediated. The MC38 colon adenocarcinoma cell line is syngeneic to C57BL/6 mice.

Materials:

-

MC38 tumor cells.

-

Female C57BL/6 mice (9-12 weeks old).

-

Matrigel (optional, for cell suspension).

-

Test compound (STING agonist) formulated for in vivo administration.

-

Calipers for tumor measurement.

Methodology:

-

Tumor Implantation: Subcutaneously inject approximately 1 million MC38 cells (typically in 100 µL of PBS or a mix with Matrigel) into the flank of each C57BL/6 mouse.

-

Tumor Establishment: Monitor the mice three times weekly for tumor growth. Once tumors become palpable and reach an average size of 50-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer the STING agonist according to the planned dosing schedule (e.g., intratumoral, intravenous, or oral administration). For example, a diABZI agonist can be administered intravenously at 1.5-3 mg/kg.

-

Monitoring:

-

Measure tumor dimensions with calipers daily or every other day. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Record mouse body weight up to three times a week as an indicator of toxicity.

-

Monitor animals for overall health and clinical signs.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess long-term survival and immune memory. For memory assessment, cured mice can be re-challenged with tumor cells.

-

Data Analysis: Plot the average tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition (TGI) and overall survival between the treatment and control groups.

Conclusion and Future Directions

The development of STING agonists has rapidly evolved from poorly "drug-like" cyclic dinucleotides to systemically available small molecules with potent, durable anti-tumor activity. Key SAR insights, such as the dimerization strategy for ABZI scaffolds and the pre-dimerization equilibrium of MSA-2, have been instrumental in this progress. These findings highlight that achieving high-affinity binding and inducing the active "closed" conformation of STING are primary objectives for agonist design.

Future research will likely focus on developing agonists with improved oral bioavailability, enhanced tumor-targeting to minimize systemic immune-related adverse events, and tailored activity against specific STING haplotypes found in the human population. The combination of novel STING agonists with other immunotherapies, such as checkpoint inhibitors, continues to be a promising strategy to convert immunologically "cold" tumors into "hot" tumors, thereby extending the benefits of cancer immunotherapy to a broader patient population.

References

- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

STING Modulator-4: A Technical Overview of its Role in Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA from pathogens or damaged cells. Activation of STING culminates in the production of type I interferons (IFN-α and IFN-β), which orchestrate a robust antiviral and antitumor immune response. Consequently, pharmacological modulation of the STING pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer and infectious diseases.

This technical guide provides a detailed examination of STING modulator-4, a novel small molecule modulator of the STING pathway. While specific quantitative data on the direct impact of this compound on type I interferon production is not extensively available in peer-reviewed literature, this document compiles the known characteristics of this compound and presents representative experimental protocols and data from closely related STING modulators to provide a comprehensive understanding of its potential mechanism and evaluation.

This compound: Profile and Quantitative Data

This compound, also identified as compound AIH05, is described as a competitive modulator of STING. The available quantitative data primarily characterizes its binding affinity and its effect on a downstream signaling event, the phosphorylation of Interferon Regulatory Factor 3 (IRF3).

| Parameter | Value | Cell Line/System | Comments |

| Ki (for R232H STING) | 0.0933 μM | Biochemical Assay | Indicates competitive binding to the R232H variant of the STING protein.[1] |

| EC50 (for p-IRF3) | >10 μM | THP-1 cells | Measures the concentration required to achieve 50% of the maximal phosphorylation of IRF3, a key step in the STING signaling cascade. The value indicates modest potency in this specific assay.[1] |

Note: Further quantitative data regarding the direct measurement of type I interferon (e.g., IFN-β) production induced by this compound is not publicly available at the time of this writing and is likely contained within proprietary research, as indicated by its primary reference in patent literature.

The STING Signaling Pathway and the Role of Modulators

The canonical STING signaling pathway is initiated by the detection of cyclic dinucleotides (CDNs), which can be produced by bacteria or by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA.

Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.

As depicted, this compound is proposed to act as a competitive modulator, suggesting it may compete with the endogenous ligand cGAMP for binding to STING. Depending on whether it is an agonist or antagonist, it would either activate or inhibit the downstream signaling cascade that leads to the phosphorylation of IRF3 and subsequent transcription of type I interferon genes.

Experimental Protocols for Evaluating STING Modulator Activity

The following are detailed, representative methodologies for key experiments used to characterize STING modulators. While these protocols are not specifically documented for this compound, they represent the standard in the field for assessing the activity of such compounds.

In Vitro STING Activation Assay (IRF Reporter Assay)

This assay is a common method to screen for and characterize STING agonists and antagonists by measuring the activation of the IRF3 transcription factor.

Principle: THP-1 cells, a human monocytic cell line, are engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified by luminescence.

Methodology:

-

Cell Culture: Culture THP-1 Dual™ KI-mSTING reporter cells according to the supplier's recommendations.

-

Cell Seeding: Seed the cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate.

-

Compound Treatment:

-

For agonist activity: Add serial dilutions of this compound to the wells.

-

For antagonist activity: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours before adding a known STING agonist (e.g., 2'3'-cGAMP).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luminescence Measurement: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: Workflow for an IRF-luciferase reporter assay.

Quantification of Type I Interferon (IFN-β) Production by ELISA

This protocol directly measures the amount of secreted type I interferon in the cell culture supernatant following treatment with a STING modulator.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IFN-β. A capture antibody specific for IFN-β is coated onto the wells of a microplate. The sample is added, and any IFN-β present binds to the antibody. A detection antibody, also specific for IFN-β and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of IFN-β in the sample.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., THP-1, peripheral blood mononuclear cells) in 24- or 48-well plates.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

ELISA Procedure:

-

Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow IFN-β to bind.

-

Washing the plate.

-

Adding the detection antibody and incubating.

-

Washing the plate.

-

Adding the substrate and incubating.

-

Stopping the reaction.

-

-

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of IFN-β in the samples.

Western Blot for Phosphorylated IRF3

This method provides a semi-quantitative assessment of the activation of a key downstream component of the STING pathway.

Principle: Western blotting is used to detect the phosphorylated form of IRF3 (p-IRF3) in cell lysates. The intensity of the band corresponding to p-IRF3 is indicative of the level of STING pathway activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., THP-1) in 6-well plates.

-

Treat the cells with this compound for a shorter duration (e.g., 1-4 hours) to capture the peak phosphorylation event.

-

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-IRF3.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the p-IRF3 band can be normalized to a loading control (e.g., total IRF3 or a housekeeping protein like GAPDH) to compare the level of activation between different treatment conditions.

Conclusion

This compound is a competitive modulator of the STING pathway with a demonstrated ability to bind to the STING protein. While detailed public data on its direct effect on type I interferon production is limited, the established methodologies for characterizing STING modulators provide a clear roadmap for its further evaluation. The protocols outlined in this guide for reporter assays, ELISA, and Western blotting are fundamental tools for researchers and drug developers working to understand and harness the therapeutic potential of the STING signaling pathway. Further investigation into compounds like this compound will be crucial in advancing the development of novel immunotherapies.

References

Non-Canonical STING Pathway Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, traditionally recognized for its role in detecting cytosolic DNA and initiating a type I interferon response via the cGAS-cGAMP axis. However, a growing body of evidence has illuminated non-canonical STING activation pathways that are independent of cGAS and its second messenger cGAMP. These alternative pathways are triggered by diverse stimuli, including nuclear DNA damage and endoplasmic reticulum (ER) stress, and often result in distinct downstream signaling profiles, notably a preferential activation of NF-κB over IRF3. This technical guide provides a comprehensive overview of the core mechanisms of non-canonical STING activation, detailed experimental protocols to study these pathways, and a summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the complex and multifaceted roles of STING signaling in health and disease.

Introduction to Canonical and Non-Canonical STING Signaling

The canonical STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.

In contrast, non-canonical STING activation bypasses the requirement for cGAS and cGAMP. These pathways are initiated by a variety of cellular stresses and engage different upstream sensors and downstream adaptors, leading to a nuanced and context-dependent cellular response. Understanding these non-canonical pathways is crucial for a complete picture of STING biology and for the development of targeted therapeutics.

Core Mechanisms of Non-Canonical STING Activation

Several distinct non-canonical STING activation pathways have been described.

DNA Damage-Induced STING Activation

Nuclear DNA damage, induced by genotoxic agents such as etoposide, can trigger a rapid, cGAS-independent STING-dependent innate immune response.[1][2] This pathway involves the nuclear DNA sensors Ataxia Telangiectasia Mutated (ATM) and Poly (ADP-ribose) polymerase 1 (PARP-1), along with the interferon-inducible protein 16 (IFI16).[1][2][3]

Upon detection of DNA double-strand breaks, ATM and PARP-1 are activated. This leads to the formation of a signaling complex at the ER, comprising STING, IFI16, the tumor suppressor p53, and the E3 ubiquitin ligase TRAF6. In this complex, TRAF6 mediates the K63-linked ubiquitination of STING, which serves as a scaffold for downstream signaling. Notably, this mode of activation predominantly leads to the activation of the transcription factor NF-κB, with minimal activation of IRF3. This results in the induction of a distinct set of pro-inflammatory cytokines and chemokines.

dot

Non-Canonical STING Activation in Cellular Senescence and Aging

Cellular senescence and aging are associated with the accumulation of cytosolic DNA, which can trigger a STING-dependent inflammatory response. However, this response often occurs without the hallmarks of canonical STING activation, such as increased cGAMP production, STING phosphorylation, or its translocation to the perinuclear compartment. Instead, in senescent and aging cells, STING is found localized at the ER, nuclear envelope, and on chromatin. This non-canonical pathway is dependent on both cGAS and STING and contributes to the senescence-associated secretory phenotype (SASP) and the interferon response observed in aging.

dot

Other Non-Canonical Activation Mechanisms

Other reported non-canonical STING activators include:

-

ER Stress: Inducers of ER stress, such as ethanol, can activate the STING-TBK1-IRF3 axis independently of cGAS.

-

Membrane Fusion: Events involving membrane fusion have been shown to trigger a cGAS-independent activation of STING.

-

RIG-I-like Receptors (RLRs): Viral RNA detection by RLRs can lead to STING activation in a MAVS-independent manner.

Data Presentation

The following tables summarize quantitative data extracted from key publications on non-canonical STING pathway activation.

Table 1: Comparison of Downstream Signaling Activation

| Stimulus | Cell Line | Pathway Component | Fold Induction / Change | Citation |

| Etoposide (50 µM, 4h) | HaCaT | NF-κB p65 Nuclear Translocation | Significant increase vs. control | |

| Etoposide (50 µM, 6h) | HaCaT | IFN-β mRNA | ~4-fold | |

| Etoposide (50 µM, 6h) | HaCaT | IL-6 mRNA | ~15-fold | |

| HT-DNA (1 µg/mL, 6h) | HaCaT | IFN-β mRNA | ~150-fold | |

| HT-DNA (1 µg/mL, 6h) | HaCaT | IL-6 mRNA | ~50-fold | |

| Etoposide (50 µM) | HaCaT | cGAMP levels | No significant increase | |

| HT-DNA (1 µg/mL) | HaCaT | cGAMP levels | Significant increase | |

| DMXAA | BMDCs | IFN-β production | Increased in Nfkb2-/- vs. WT | |

| Irradiated Tumor Cells | BMDCs | p-TBK1, p-IRF3 | Enhanced vs. control |

Table 2: Gene Expression Changes in Non-Canonical STING Activation

| Gene | Stimulus | Cell Line | Fold Change vs. Control | Citation |

| CCL20 | Etoposide (50 µM, 6h) | HaCaT | > 10-fold | |

| CXCL10 | Etoposide (IC30, 48h) | HeLa | ~42.7-fold | |

| CCL5 | Etoposide (IC30, 48h) | HeLa | ~27.8-fold | |

| IFNB1 | Etoposide (50 µM, 6h) | STING-/- HaCaT | No induction | |

| IL6 | Etoposide (50 µM, 6h) | STING-/- HaCaT | No induction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study non-canonical STING pathway activation.

Etoposide-Induced DNA Damage

This protocol describes the induction of DNA damage in cultured cells to trigger cGAS-independent STING activation.

Materials:

-

Cell line of interest (e.g., HaCaT, HEK293T)

-

Complete cell culture medium

-

Etoposide (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Prepare a working solution of etoposide in complete cell culture medium at the desired final concentration (e.g., 50 µM).

-

Aspirate the old medium from the cells and replace it with the etoposide-containing medium.

-

Incubate the cells for the desired time period (e.g., 1-6 hours) at 37°C in a CO2 incubator.

-

After incubation, proceed with downstream analysis such as cell lysis for western blotting or RNA extraction for qPCR.

Western Blotting for STING Phosphorylation and Downstream Targets

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 by western blotting.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STING (Ser366), anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

Co-Immunoprecipitation of STING Interaction Partners

This protocol is for investigating the interaction of STING with proteins like IFI16, p53, and TRAF6.

Materials:

-

Treated and untreated cells

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-STING antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with anti-STING antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads and analyze by western blotting with antibodies against the proteins of interest.

cGAMP ELISA

This protocol describes the quantification of cGAMP levels in cell lysates.

Materials:

-

Cell lysates

-

Commercially available 2'3'-cGAMP ELISA kit

-

Microplate reader

Procedure:

-

Prepare cell lysates according to the ELISA kit manufacturer's instructions, typically involving a specific lysis buffer.

-

Perform the competitive ELISA according to the kit protocol. This generally involves adding samples and standards to a plate pre-coated with an anti-cGAMP antibody, followed by the addition of a cGAMP-HRP conjugate.

-

After incubation and washing steps, add a substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cGAMP concentration in the samples based on the standard curve.

NF-κB Luciferase Reporter Assay

This protocol is for quantifying NF-κB activation.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with the desired stimulus (e.g., etoposide).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Mandatory Visualizations

Experimental Workflow for Investigating DNA Damage-Induced Non-Canonical STING Activation

dot

References

- 1. Non-canonical NF-κB Antagonizes STING Sensor-Mediated DNA Sensing in Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IFI16-STING-NF-κB Signaling Controls Exogenous Mitochondrion-induced Endothelial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of STING Modulators in Autoinflammatory Diseases

Disclaimer: The compound "STING modulator-4" is not a publicly recognized designation. This guide will discuss the role and mechanisms of STING modulators in the context of autoinflammatory diseases, using data from well-characterized, representative STING inhibitors.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway, often through gain-of-function mutations in the STING1 gene, leads to a class of autoinflammatory diseases known as type I interferonopathies. These conditions, such as STING-Associated Vasculopathy with onset in Infancy (SAVI), are characterized by constitutive activation of the STING pathway, resulting in excessive production of type I interferons and other pro-inflammatory cytokines. This guide provides a technical overview of the therapeutic potential of targeting the STING pathway with small-molecule inhibitors. It details the mechanism of action of these modulators, summarizes preclinical data, outlines key experimental protocols for their evaluation, and presents signaling and workflow diagrams to illustrate these processes.

The cGAS-STING Signaling Pathway and its Role in Autoinflammatory Disease

The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I interferons (IFNs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

In autoinflammatory diseases like SAVI, gain-of-function mutations in STING1 cause the STING protein to be constitutively active, even without cGAMP binding. This leads to a constant, high-level production of IFNs and cytokines, driving systemic inflammation, vasculopathy, and interstitial lung disease. Therefore, inhibiting the STING protein is a primary therapeutic strategy for these disorders.

Mechanism of Action of Covalent STING Inhibitors

A promising class of STING antagonists functions through covalent modification of the STING protein. These small molecules are designed to specifically target a reactive cysteine residue (Cys91 in mice, Cys91 in humans) located in the transmembrane domain of STING.

The mechanism involves the following key steps:

-

Covalent Binding: The inhibitor forms a covalent bond with the thiol group of the Cys91 residue. This irreversible interaction locks the STING protein in an inactive state.

-

Inhibition of Palmitoylation: The activation and subsequent trafficking of STING to the Golgi are dependent on its palmitoylation at Cys91. By covalently modifying this residue, the inhibitor directly blocks the attachment of palmitate groups.

-

Prevention of Oligomerization and Trafficking: Without palmitoylation, STING dimers cannot assemble into the higher-order oligomers necessary for their translocation from the ER to the Golgi.

-

Blockade of Downstream Signaling: By preventing STING from reaching the Golgi, the recruitment and activation of TBK1 and IRF3 are completely abrogated, leading to a shutdown of type I IFN and pro-inflammatory cytokine production.

This covalent mechanism offers high potency and selectivity, effectively silencing the hyperactive STING pathway in autoinflammatory conditions.

Preclinical Data for Representative STING Inhibitors

The efficacy of STING inhibitors has been demonstrated in various preclinical models. The data below is a compilation from studies on well-characterized covalent inhibitors such as H-151 and C-176, which serve as a proxy for "this compound".

In Vitro Activity

| Assay Type | Cell Line | Stimulant | Readout | Inhibitor | IC50 Value | Reference |

| IFN-β Reporter | THP1-Dual™ ISG | 2’3’-cGAMP | Luciferase Activity | SN-011 | ~500 nM (human) | |

| IFN-β Reporter | Mouse Embryonic Fibroblasts (MEFs) | 2’3’-cGAMP | Luciferase Activity | H-151 | ~100 nM (mouse) | |

| IFN-β Reporter | Mouse Embryonic Fibroblasts (MEFs) | 2’3’-cGAMP | Luciferase Activity | SN-011 | ~100 nM (mouse) | |

| Cytokine Secretion | Trex1-/- Bone Marrow-Derived Macrophages (BMDMs) | Endogenous | ISG Expression | SN-011 / H-151 | Equivalent Amelioration | |

| IRF3 Phosphorylation | THP-1 Monocytes | 2’3’-cGAMP | Western Blot | HSD1077 | Dose-dependent reduction | |

| IFN-β Secretion | THP-1 Cells | 2'3'-cGAMP | ELISA | RGT-118 | Dose-dependent reduction |

In Vivo Efficacy in Autoinflammatory Disease Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Trex1-/- Mouse (Model for Aicardi-Goutières Syndrome) | Oral administration of compound 42 | Suppressed STING-mediated inflammation | |

| Trex1-/- Mouse | Treatment with RGT-118 | Significantly increased body weight and decreased ISGs and NF-kB related cytokines. | |

| Trex1D18N/D18N Mouse (Model for Aicardi-Goutières Syndrome) | Administration of BB-Cl-amidine | Alleviated STING-dependent disease | |

| diABZI-induced systemic inflammation (mouse model) | Pre-treatment with BB-Cl-amidine | Significant reduction in serum IFNβ and TNF-α |

Detailed Experimental Protocols

Evaluating the efficacy and mechanism of a novel STING modulator requires a series of robust in vitro assays. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Inhibition of STING-Dependent IFN-β Production

Objective: To determine the dose-dependent inhibitory effect of a STING modulator on the production of IFN-β in a human monocytic cell line.

Materials:

-

THP1-Dual™ ISG reporter cells (InvivoGen)

-

Culture medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

STING agonist: 2’3’-cGAMP (e.g., 1 mg/mL stock in water)

-

QUANTI-Luc™ detection reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ ISG cells into a 96-well plate at a density of 1 x 10^5 cells per well in 180 µL of culture medium. Allow cells to rest for 2-4 hours.

-

Pre-treatment with Inhibitor: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted inhibitor to the appropriate wells. For the vehicle control, add 20 µL of medium with the corresponding DMSO concentration. Incubate for 1-2 hours at 37°C.

-

STING Pathway Stimulation: Prepare a solution of 2’3’-cGAMP in culture medium. Add 20 µL of the cGAMP solution to achieve a final concentration known to induce a robust response (e.g., 10 µg/mL). To unstimulated control wells, add 20 µL of medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Prepare QUANTI-Luc™ reagent according to the manufacturer’s instructions.

-

Transfer 20 µL of the cell supernatant from each well to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Immediately measure luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal of treated wells to the stimulated control. Plot the normalized values against the inhibitor concentration and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phospho-IRF3 and Phospho-TBK1

Objective: To assess the effect of a STING modulator on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.

Materials:

-

RAW 264.7 or THP-1 cells

-

6-well plates

-

This compound

-

2’3’-cGAMP

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1-2 x 10^6 cells/well) and allow to adhere overnight. Pre-treat with the STING modulator and stimulate with 2’3’-cGAMP as described in Protocol 1. The stimulation time should be shorter to capture peak phosphorylation events (typically 1-4 hours).

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The inhibition of the STING signaling pathway represents a highly promising therapeutic strategy for the treatment of autoinflammatory diseases driven by STING hyperactivation. Covalent inhibitors that specifically target Cys91 have demonstrated potent and selective activity in preclinical models, effectively blocking the downstream production of type I interferons and inflammatory cytokines. The protocols and data presented in this guide provide a framework for the evaluation and characterization of novel STING modulators. Future research will focus on optimizing the pharmacokinetic and safety profiles of these inhibitors to enable their translation into clinical therapies for patients with SAVI and other debilitating type I interferonopathies.

References

Methodological & Application

Application Notes: In Vitro Characterization of STING Modulator-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA from pathogens or cellular damage.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-viral and anti-tumor immunity.[1][3] Dysregulation of this pathway is implicated in various autoimmune diseases, making STING a key therapeutic target.[1] STING Modulator-4 (Sting-IN-4) is a small molecule inhibitor that has been demonstrated to suppress STING expression and downstream signaling.

These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing experimental protocols to quantify its inhibitory effects on the STING pathway. The described assays are essential for determining the mechanism of action and potency of STING inhibitors.

The cGAS-STING Signaling Pathway